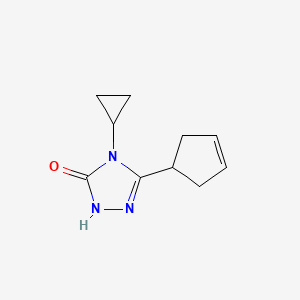

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

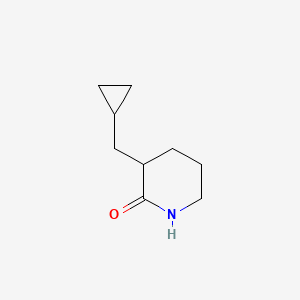

The compound “3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule. It contains a cyclopentene ring, a cyclopropyl group, and a 1,2,4-triazole ring. The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals due to its ability to mimic the structure of nucleotides.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the cyclopentene and cyclopropyl groups, followed by the construction of the 1,2,4-triazole ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentene and cyclopropyl groups, as well as the 1,2,4-triazole ring. These groups could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyclopentene and cyclopropyl groups, as well as the 1,2,4-triazole ring. The double bond in the cyclopentene ring could potentially undergo addition reactions, while the 1,2,4-triazole ring might participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopentene and cyclopropyl groups could influence its hydrophobicity, while the 1,2,4-triazole ring could contribute to its polarity.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Crystal and Molecular Structures of Triazole Derivatives : The study by Boechat et al. (2010) on triazole derivatives including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole reveals insights into the crystal and molecular structures, highlighting the delocalization of π-electron density within the triazole ring and forming supramolecular chains in the solid state through N–H···N hydrogen bonding and C–H···O interactions Boechat et al., 2010.

Triazene-Activated Donor-Acceptor Cyclopropanes : Suleymanov et al. (2020) describe the synthesis and reactivity of donor-acceptor cyclopropanes substituted with triazene groups, showcasing their high reactivity and potential for catalyst-free ring-opening reactions Suleymanov et al., 2020.

Chemical Reactions and Applications

Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions : Ozcubukcu et al. (2009) developed a tris(triazolyl)methanol-Cu(I) structure that serves as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the compound's utility in facilitating low catalyst loadings and short reaction times Ozcubukcu et al., 2009.

One-Pot Synthesis of 3-Triazolyl-2-Iminochromenes : Qian et al. (2013) explored a one-pot catalytic method for synthesizing 3-triazolyl-2-iminochromenes, revealing the compound's significance in the development of complex polyheterocycles through Cu(I)-catalyzed cycloaddition Qian et al., 2013.

Synthesis of Biologically Important 1,4,5-Trisubstituted-1,2,3-Triazoles : Singh et al. (2013) reported on the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using an environmentally friendly protocol, highlighting the synthetic advantages such as high atom economy and low environmental impact Singh et al., 2013.

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.

Direcciones Futuras

The study and application of this compound could potentially be a fruitful area of research, given the interesting structural features it possesses. Its synthesis, characterization, and exploration of its reactivity could provide valuable insights into its potential uses.

Please note that this is a general analysis based on the structural features of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required.

Propiedades

IUPAC Name |

3-cyclopent-3-en-1-yl-4-cyclopropyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10-12-11-9(7-3-1-2-4-7)13(10)8-5-6-8/h1-2,7-8H,3-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKULWVHMKHTQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=O)C3CC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2539833.png)

![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2539835.png)

![N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2539837.png)

![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B2539842.png)

![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)